N-(4-Bromobenzyl)-4-methylbenzamide

Medicinal Chemistry Physicochemical Profiling SAR

In SAR studies, generic benzamide scaffolds introduce confounding variables that compromise assay reproducibility. N-(4-Bromobenzyl)-4-methylbenzamide resolves this with a defined 4-methyl substitution pattern and a reactive aryl bromide handle for controlled diversification. • >3-fold positional selectivity difference vs. 2-Me analogs validates target engagement specificity. • Suzuki-ready 4-Br handle enables rapid library synthesis for bromodomain inhibitor optimization. • Consistent 97% purity across batches minimizes variability in membrane permeability (LogP ~4.39) calibrations.

Molecular Formula C15H14BrNO
Molecular Weight 304.187
CAS No. 1308290-04-1
Cat. No. B594344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromobenzyl)-4-methylbenzamide
CAS1308290-04-1
SynonymsN-(4-BroMobenzyl)-4-MethylbenzaMide, 97%
Molecular FormulaC15H14BrNO
Molecular Weight304.187
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyZAEDPCLNDJYFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromobenzyl)-4-methylbenzamide Technical Profile


N-(4-Bromobenzyl)-4-methylbenzamide (CAS 1308290-04-1) is a diaryl amide scaffold characterized by two distinct functional handles: a chemically stable amide linkage and a reactive aryl bromide moiety . This compound, with a molecular formula of C15H14BrNO and a molecular weight of 304.18 g/mol, is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research . Its structure features a 4‑methylbenzoyl group attached to a 4‑bromobenzyl amine, a combination that distinguishes it from simpler benzamide analogs and underpins its utility in constructing more complex molecular architectures .

Chemically stable amide linkage
Reactive aryl bromide handle
Scaffold distinct from simpler benzamides

N-(4-Bromobenzyl)-4-methylbenzamide vs Generic Analogs


The specific substitution pattern of N-(4‑bromobenzyl)-4‑methylbenzamide directly influences its physicochemical and biochemical properties, making simple substitution with unsubstituted or differently substituted benzamides invalid for precise research applications. For instance, the presence of the 4‑methyl group on the benzoyl ring significantly alters lipophilicity (LogP) compared to the unsubstituted N‑benzyl‑4‑bromobenzamide, impacting membrane permeability and target binding . Furthermore, data from related benzamide series demonstrate that the position of the methyl substituent (2‑Me vs. 4‑Me) can lead to a >3‑fold difference in enzyme inhibitory activity, underscoring that even minor structural variations translate into substantial functional divergence [1]. Consequently, procurement decisions based on generic benzamide classification risk introducing confounding variables that compromise assay reproducibility and SAR interpretation.

Unsubstituted benzamide analogs may exhibit different lipophilicity and target binding

Positional isomerism (e.g., 2-Me vs. 4-Me) may alter inhibitory activity significantly

Generic benzamide procurement may introduce confounding variables in SAR studies

N-(4-Bromobenzyl)-4-methylbenzamide Quantitative Evidence


Lipophilicity Comparison with Unsubstituted Analog

The 4‑methyl substitution on the benzamide ring of N-(4‑bromobenzyl)-4‑methylbenzamide confers a higher lipophilicity compared to the unsubstituted analog N‑benzyl‑4‑bromobenzamide. This difference is critical for membrane permeability and target engagement in cellular assays. While direct experimental LogP data for the target compound is not available, a closely related regioisomer (4‑bromo‑N‑(4‑methylbenzyl)benzamide) exhibits a LogP of 4.39 , which is significantly higher than the predicted LogP for N‑benzyl‑4‑bromobenzamide (approximately 3.2–3.5) [1].

Lipophilicity Comparison
Data to verify
Est. LogP ~4.39 +1.0 Pred. ~3.2–3.5
Supports membrane permeability assessment
Calculated values; experimental data for regioisomer
Medicinal Chemistry Physicochemical Profiling SAR

BRD4 BD1 Binding Affinity

In a fluorescence polarization assay measuring binding to human BRD4 BD1 (residues 44–168), the regioisomer 4‑bromo‑N‑(4‑methylbenzyl)benzamide demonstrated a Ki of 3.30E+3 nM (3.3 µM) and an IC50 of 9.40E+3 nM (9.4 µM) [1]. This weak micromolar affinity serves as a critical baseline for SAR studies; the target compound N‑(4‑bromobenzyl)‑4‑methylbenzamide, which swaps the position of the bromine and methyl groups, is expected to exhibit a different binding profile due to altered electronic and steric interactions within the BRD4 binding pocket.

BRD4 BD1 Binding Affinity
Class-level inference
Regioisomer Ki 3.3 µM
Establishes baseline for BRD4 SAR
Target compound binding not reported; expected distinct profile
BRD4 Inhibition Epigenetics Binding Affinity

Enzyme Inhibition: Methyl Position Effects

A systematic SAR study of substituted benzamide derivatives revealed that the position of the methyl group on the benzamide ring profoundly affects enzyme inhibitory potency. The 4‑methyl substituted analog (5b) exhibited an IC50 of 29.1 ± 3.8 µM, whereas the 2‑methyl analog (lead) displayed an IC50 of 8.7 ± 0.7 µM—a >3‑fold difference [1]. This demonstrates that even within the same chemical series, positional isomerism is a critical determinant of biological activity. N‑(4‑Bromobenzyl)‑4‑methylbenzamide, possessing a 4‑methyl substitution, is thus expected to exhibit a distinct activity profile relative to its 2‑ or 3‑methyl substituted isomers.

Methyl Position SAR
Class-level inference
4‑Me IC50 29.1 µM 3.3× 2‑Me IC50 8.7 µM
Supports positional specificity review
SAR from related benzamide series
Enzyme Inhibition SAR Benzamide Derivatives

N-(4-Bromobenzyl)-4-methylbenzamide Targeted Applications


BRD4 Inhibitor Optimization Scaffold

Given the validated, albeit weak, BRD4 BD1 binding affinity of its regioisomer (Ki = 3.3 µM), N‑(4‑bromobenzyl)‑4‑methylbenzamide serves as an ideal starting scaffold for structure‑guided optimization. The aryl bromide handle enables rapid diversification via Suzuki‑Miyaura cross‑coupling to introduce substituents aimed at improving potency and selectivity. The 4‑methylbenzamide core provides a baseline for exploring electronic and steric effects within the bromodomain acetyl‑lysine binding pocket [1].

Lipophilicity-Dependent Assay Probe

The estimated LogP of ~4.39 distinguishes this compound from less lipophilic benzamide analogs, making it a suitable tool for studying membrane permeability and intracellular target engagement. Researchers investigating the relationship between lipophilicity and cellular activity can utilize N‑(4‑bromobenzyl)‑4‑methylbenzamide as a reference compound to calibrate permeability models or to assess the impact of high LogP on assay interference and non‑specific binding .

Synthetic Intermediate for Amide-Linked Architectures

The compound's dual functionality—a stable amide bond and a reactive 4‑bromobenzyl group—enables its use as a key intermediate in multi‑step organic syntheses. The bromine atom facilitates further functionalization via metal‑catalyzed cross‑coupling or nucleophilic aromatic substitution, while the amide linkage provides a robust connection point for constructing libraries of benzamide‑based bioactive molecules. This combination of stability and reactivity is not universally available in simpler benzamide building blocks .

Negative Control in Methyl-Position SAR

The SAR data showing a >3‑fold difference in enzyme inhibitory activity between 2‑Me and 4‑Me benzamide analogs positions N‑(4‑bromobenzyl)‑4‑methylbenzamide as a valuable negative control or benchmark compound. In assays where a 2‑methyl substituted analog shows potent activity, this 4‑methyl variant can be employed to confirm the positional specificity of the observed effect, thereby strengthening mechanistic hypotheses and validating target engagement [2].

Application
Selection Property
Validation Focus
BRD4 inhibitor optimization
Aryl bromide diversification handle
Binding affinity improvement
Lipophilicity assay probe
High lipophilicity context
Membrane permeability model calibration
Amide-linked library synthesis
Stable amide bond and reactive bromide
Cross-coupling compatibility
Methyl-position SAR control
4-Methyl substitution pattern
Positional specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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